molecular formula C12H9FN2O3 B11863079 4-Acetamido-6-fluoroquinoline-3-carboxylic acid

4-Acetamido-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B11863079
M. Wt: 248.21 g/mol
InChI Key: JTJUZFAMFGQWLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-6-fluoroquinoline-3-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and acetamide.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.

    Reaction Steps: The key steps include the acylation of 6-fluoroquinoline with acetamide, followed by cyclization and oxidation reactions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Acetamido-6-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs for treating bacterial and viral infections.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Acetamido-6-fluoroquinoline-3-carboxylic acid include:

    6-Fluoroquinoline-3-carboxylic acid: Lacks the acetamido group but shares the quinoline core structure.

    4-Acetamidoquinoline-3-carboxylic acid: Lacks the fluoro group but has the acetamido and carboxylic acid groups.

    6-Fluoro-4-oxoquinoline-3-carboxylic acid: Contains a keto group instead of the acetamido group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and fluoro groups enhances its potential as a versatile building block for drug development and other applications .

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

4-acetamido-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O3/c1-6(16)15-11-8-4-7(13)2-3-10(8)14-5-9(11)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16)

InChI Key

JTJUZFAMFGQWLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=C(C=CC2=NC=C1C(=O)O)F

Origin of Product

United States

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